Brevinin-1Ea
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPAIFRMAAKVVPTIICSITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
Efficacy and Mechanisms
- This compound’s antimicrobial activity is attributed to its ability to form pores in microbial lipid bilayers, a common mechanism among cationic AMPs .
- Bombolitin V’s lower ED50 suggests higher potency in specific applications, though direct comparative studies with this compound are lacking in the literature .
Challenges and Opportunities
- Structural Optimization : this compound’s efficacy could be enhanced through sequence modifications, as seen in engineered peptides like LAP .
Preparation Methods
Natural Extraction and Purification
Brevinin-1Ea, like other Brevinin peptides, is naturally obtained from the skin secretions of frogs such as Rana esculenta. The extraction process typically involves:
- Gentle Stimulation of Skin Secretion: The skin is stimulated using agents like norepinephrine to induce secretion without harming the animal.
- Collection of Skin Secretions: Secretions are collected and subjected to purification steps.
- Purification Techniques: These include chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the peptide with high purity.
This method preserves the native structure of this compound but yields are limited and variable depending on the source and extraction conditions.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used chemical synthesis method to prepare this compound with high purity and reproducibility. The process includes:
- Attachment of the First Amino Acid: The initial amino acid is anchored to a solid resin.
- Sequential Coupling of Protected Amino Acids: Using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), amino acids are added stepwise to elongate the peptide chain.
- Deprotection of Side Chains: Side chain protecting groups are removed using trifluoroacetic acid (TFA).
- Cleavage from Resin and Purification: The completed peptide is cleaved from the resin and purified by RP-HPLC to achieve >95% purity.
A typical cleavage mixture contains trifluoroacetic acid (TFA), water, thioanisole, and 1,2-ethanedithiol (EDT) in a 94:2:2:2 volume ratio. After cleavage, oxidation is performed to form disulfide bridges using 0.5% hydrogen peroxide at room temperature for 30 minutes before lyophilization.
Recombinant Expression in Microbial Systems
Recombinant DNA technology offers an alternative for large-scale production of this compound:
- Gene Cloning: The synthetic gene encoding this compound is cloned into an expression vector such as pET32a (+).
- Expression Host: Common hosts include Escherichia coli, where the peptide is expressed as a fusion protein (e.g., thioredoxin fusion) to enhance solubility and yield.
- Purification: The fusion protein is purified using affinity chromatography (e.g., Ni^2+-chelating chromatography).
- Proteolytic Cleavage: Specific proteases like Factor Xa are used to cleave the fusion partner and release mature this compound.
- Final Purification: The peptide is further purified by chromatographic techniques.
This method can achieve high yields (over 45% of total cell protein) but may require optimization to reduce hemolytic activity and improve peptide folding.
Chemical Modifications and Structural Optimization
To enhance the therapeutic potential and reduce hemolytic toxicity, this compound undergoes structural modifications:
- Amino Acid Substitution: For example, repositioning the C-terminal sequence or substituting leucine residues with lysine reduces hemolytic activity without compromising antimicrobial efficacy.
- Disulfide Bridge Formation: Controlled oxidation forms disulfide bonds critical for peptide stability.
- Analog Synthesis: Linear acetamidomethylcysteinyl analogs show reduced hemolytic activity compared to native peptides.
These modifications are typically introduced during or after synthesis, using site-directed mutagenesis or chemical modification techniques.
Summary Table of Preparation Methods
Detailed Research Findings
- SPPS Optimization: Use of HBTU as a coupling reagent in 1 M 4-methylmorpholine/DMF solution improves peptide chain formation efficiency. Cleavage with TFA-based cocktails ensures complete removal of protecting groups and resin detachment.
- Disulfide Bond Formation: Oxidation with 0.5% hydrogen peroxide for 30 minutes at room temperature effectively forms disulfide bridges critical for peptide bioactivity.
- Recombinant Expression Yield: Expression of Brevinin-2R as a thioredoxin fusion in E. coli yielded over 45% of total cell proteins, indicating potential for this compound production with similar strategies.
- Purity Confirmation: Peptides synthesized chemically are purified by RP-HPLC and confirmed by MALDI-TOF mass spectrometry to ensure >95% purity.
- Hemolytic Activity Reduction: Structural rearrangements, such as transposition of C-terminal sequences or leucine-to-lysine substitutions, significantly reduce hemolytic effects without loss of antimicrobial function.
Q & A
Q. What experimental protocols are recommended for assessing Brevinin-1Ea's antimicrobial activity?
Standardized broth microdilution assays (e.g., CLSI guidelines) should be employed to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include controls for solvent effects and use triplicate measurements to ensure reproducibility. Structural integrity post-experiment should be verified via mass spectrometry . Experimental details must be documented to allow replication, including solvent preparation, incubation conditions, and strain-specific variability .
Q. How should researchers design initial structural characterization studies for this compound?
Utilize circular dichroism (CD) spectroscopy to analyze secondary structure in membrane-mimetic environments (e.g., SDS micelles). Pair with nuclear magnetic resonance (NMR) for residue-specific conformational dynamics. For purity validation, combine reverse-phase HPLC with MALDI-TOF mass spectrometry. Ensure all new compounds are fully characterized with spectral data (e.g., ¹H/¹³C NMR, HRMS) and elemental analysis .
Q. What in vitro models are appropriate for evaluating this compound's cytotoxicity?
Use mammalian cell lines (e.g., HEK-293 or red blood cells for hemolysis assays) with MTT or Alamar Blue viability tests. Include dose-response curves (0.1–100 µM range) and compare therapeutic indices (TI = IC₅₀/MIC) to assess selectivity. Document cell culture conditions, passage numbers, and serum-free pretreatment protocols to minimize confounding variables .
Q. How can researchers ensure reproducibility in peptide synthesis and purification?
Adopt solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity). Validate batch consistency via amino acid analysis and endotoxin testing. Publish detailed synthetic protocols, including resin type, coupling agents, and cleavage conditions, as per journal guidelines for experimental transparency .
Q. What statistical approaches are essential for analyzing this compound's dose-dependent effects?
Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes, confidence intervals, and p-values to strengthen inferential validity .
Advanced Research Questions
Q. How can contradictions between this compound's antimicrobial efficacy and cytotoxicity be resolved?
Conduct comparative transcriptomics/proteomics on bacterial vs. mammalian cells to identify selectivity mechanisms. Use molecular dynamics simulations to correlate membrane lipid interactions (e.g., phosphatidylglycerol vs. cholesterol content) with toxicity. Validate findings with hybrid analogs (e.g., D-amino acid substitutions) to decouple bioactivity from cytotoxicity .
Q. What strategies optimize this compound's stability in physiological conditions?
Test protease resistance via incubation in human serum (37°C, 24 hrs) with periodic HPLC quantification. Stabilize via cyclization (e.g., disulfide bridges) or PEGylation. Compare pharmacokinetic profiles (t½, Cmax) using fluorescently labeled analogs in murine models .
Q. How should researchers address discrepancies in membrane disruption assays (e.g., dye leakage vs. microscopy)?
Triangulate data using complementary methods:
Q. What experimental frameworks validate this compound's in vivo efficacy without compromising ethical standards?
Use Galleria mellonella infection models for preliminary toxicity/efficacy screening. For murine studies, adhere to 3Rs principles:
Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound analogs?
Train neural networks on curated AMP databases using descriptors like hydrophobicity, charge, and α-helical propensity. Validate predictions via high-throughput peptide arrays. Incorporate explainable AI (e.g., SHAP values) to identify critical residues for membrane permeabilization or immunomodulation .
Methodological Notes
- Data Presentation : Tabulate MICs, cytotoxicity, and structural parameters (e.g., % helicity) for cross-study comparisons. Use heatmaps for multi-parameter SAR visualization .
- Ethical Compliance : Document institutional review board approvals (IRB/IACUC) for in vivo work .
- Conflict Resolution : Pre-register hypotheses and analytical pipelines to mitigate confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
